3ALPHA-PHENYLACETOXY TROPANE

Descripción

Overview of Tropane (B1204802) Alkaloids: Classification and Biological Significance in Research

Tropane alkaloids are a class of bicyclic alkaloids characterized by the presence of a tropane ring in their chemical structure. wikipedia.org This unique [3.2.1] bicyclic system is formed by the fusion of a pyrrolidine (B122466) and a piperidine (B6355638) ring, sharing a common nitrogen atom and two carbon atoms. bris.ac.uk These secondary metabolites are predominantly found in plants of the Solanaceae family, but also occur in other families like Erythroxylaceae and Convolvulaceae. wikipedia.orgnih.gov

Based on their chemical structure and biosynthetic precursors, tropane alkaloids can be broadly classified into several groups. nih.gov The most prominent groups include:

Hyoscyamine (B1674123) and Scopolamine (B1681570) group: These are esters of tropine (B42219) or its derivatives with tropic acid. They are well-known for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors. nih.govmdpi.com

Cocaine group: These are derivatives of ecgonine, which is a tropane derivative with a carboxyl group. Cocaine is a potent stimulant and local anesthetic. wikipedia.org

Calystegines: These are polyhydroxylated tropane alkaloids that exhibit glycosidase inhibitory activity. mdpi.com

The biological significance of tropane alkaloids in research is vast and varied. Their ability to interact with various receptors and transporters in the central and peripheral nervous systems makes them valuable tools for studying neurological processes. nih.gov For instance, the anticholinergic properties of atropine (B194438) and scopolamine are utilized in research to investigate the role of the parasympathetic nervous system. Furthermore, the unique structures of tropane alkaloids serve as templates for the development of new synthetic compounds with potential therapeutic applications. wikipedia.orgnumberanalytics.com

Historical Context of Tropane Alkaloid Discovery and Synthetic Development

The history of tropane alkaloids is intertwined with human history, with plants containing these compounds being used for medicinal and ritualistic purposes for centuries. numberanalytics.com The scientific investigation into these compounds began in the 19th century with the isolation of several key alkaloids.

Key milestones in the discovery and synthesis of tropane alkaloids include:

1831: Heinrich F. G. Mein isolates atropine. bris.ac.uknih.gov

1833: P. L. Geiger and O. Hesse independently isolate hyoscyamine. bris.ac.uknih.gov

1855: Friedrich Gaedcke first isolates cocaine. bris.ac.uk

1881: Albert Ladenburg is the first to isolate scopolamine and discovers the process of esterification to synthesize tropane esters. bris.ac.uk

1903: Richard Willstätter establishes the structures of tropane alkaloids, including cocaine, and achieves a landmark synthesis of tropine. bris.ac.uk

1917: Sir Robert Robinson develops an elegant and efficient one-pot synthesis of the tropane ring system, a method that remains influential today. bris.ac.uk

These foundational discoveries paved the way for extensive research into the chemistry, pharmacology, and biosynthesis of tropane alkaloids, leading to the development of numerous synthetic derivatives and a deeper understanding of their biological functions. scispace.com

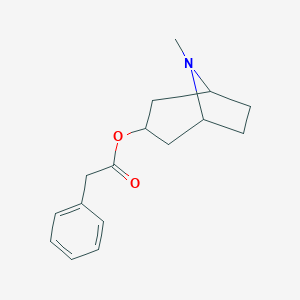

Introduction to 3α-Phenylacetoxy Tropane: A Synthetic and Naturally Occurring Tropane Alkaloid

3α-Phenylacetoxy tropane is a tropane alkaloid that holds interest for researchers due to its presence in nature and its synthetic accessibility. ontosight.aiacs.org Structurally, it consists of a tropane skeleton with a phenylacetoxy group attached at the 3α position. Its molecular formula is C₁₆H₂₁NO₂. nih.gov

This compound has been identified as a naturally occurring alkaloid in several plant species, including Atropa belladonna, Datura stramonium, and various species of the Erythroxylum genus. acs.orgnih.govresearchgate.net The isolation of 3α-phenylacetoxy tropane from these plants has contributed to the chemotaxonomic understanding of these species.

In addition to its natural occurrence, 3α-phenylacetoxy tropane can also be synthesized in the laboratory. ontosight.ai The synthesis typically involves the esterification of tropine with phenylacetic acid or its derivatives. ontosight.ai This synthetic availability allows for further investigation of its chemical and biological properties without relying on extraction from natural sources. The study of 3α-phenylacetoxy tropane and its analogs contributes to the broader understanding of structure-activity relationships within the tropane alkaloid class.

Interactive Data Table: Properties of 3α-Phenylacetoxy Tropane

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₂ | nih.gov |

| Molecular Weight | 259.348 g/mol | lookchem.com |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | nih.gov |

| Boiling Point (Predicted) | 356.3 ± 35.0 °C | lookchem.com |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | lookchem.com |

| LogP (Predicted) | 2.33540 | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCINQANYMBYYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276794 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-22-8 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 3α Phenylacetoxy Tropane

Classical Esterification Approaches to 3α-Phenylacetoxy Tropane (B1204802)

The most fundamental method for synthesizing 3α-phenylacetoxy tropane is the direct esterification of tropine (B42219) (tropan-3α-ol) with phenylacetic acid. This approach is analogous to the well-established Fischer-Speier esterification used in the synthesis of other tropane esters like atropine (B194438) from tropine and tropic acid. bris.ac.uk

The reaction proceeds via a classical acid-catalyzed esterification mechanism. The primary reagents are tropine, which provides the 3α-tropanol moiety, and phenylacetic acid.

Reaction Mechanism:

Protonation of the Carboxylic Acid: An acid catalyst, typically a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of phenylacetic acid. This activation makes the carbonyl carbon more electrophilic.

Nucleophilic Attack: The hydroxyl group of tropine acts as a nucleophile, attacking the activated carbonyl carbon. This step is crucial for forming the ester linkage.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate occurs, followed by deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester, 3α-phenylacetoxy tropane.

Reagent Considerations:

Reactants: Tropine and phenylacetic acid are the core starting materials. lookchem.com The stereochemistry of the final product is dependent on the starting alcohol; the use of tropine (3α-tropanol) ensures the desired α-configuration is retained.

Catalyst: Strong acids are required to facilitate the reaction. bris.ac.uk

Solvent: Solvents such as toluene (B28343) or benzene (B151609) are often used to enable the azeotropic removal of water, which drives the reaction equilibrium towards the product side, thereby increasing the yield.

An alternative, though related, classical route involves the reaction of tropine with α-formylphenylacetic acid methyl ester, followed by reduction of the intermediate with sodium borohydride.

To maximize the efficiency of the classical esterification, several reaction parameters can be optimized. Research into industrial synthesis has identified key conditions for enhancing the yield of 3α-phenylacetoxy tropane.

| Parameter | Value Range | Optimal Value | Reported Yield (%) |

| Temperature (°C) | 80–110 | 90 | 78–82 |

| Pressure (bar) | 5–15 | 10 | ~81 |

| Catalyst Loading (%) | 5–15 | 10 | ~83 |

| This table presents optimized parameters for the industrial synthesis of 3α-phenylacetoxy tropane via classical esterification. |

Purification of the crude product is typically achieved through recrystallization from solvents like acetone (B3395972) or ethanol, which can yield purity levels greater than 95%.

Advanced Synthetic Methodologies

To overcome the limitations of classical synthesis, such as long reaction times and the use of harsh reagents, advanced methodologies have been developed. These include microwave-assisted synthesis and stereoselective enzymatic approaches, which align with the principles of green chemistry by reducing reaction times and often eliminating the need for solvents. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govd-nb.info For the synthesis of tropane derivatives, it offers a significant reduction in reaction time compared to conventional heating. nih.gov

In the context of 3α-phenylacetoxy tropane, microwave-assisted synthesis can be conducted as a solvent-free reaction. This method dramatically shortens the reaction time to between 30 and 60 minutes, while achieving yields (75-80%) that are comparable to traditional methods. The efficiency of microwave heating is attributed to the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. organic-chemistry.org

| Synthesis Method | Reaction Time | Yield (%) | Solvent |

| Conventional Heating | Several hours | 78–83 | Toluene |

| Microwave-Assisted | 30–60 minutes | 75–80 | Solvent-Free |

| This table provides a comparison between conventional and microwave-assisted synthesis of 3α-phenylacetoxy tropane. |

Enzymatic catalysis offers a highly selective and environmentally benign alternative for ester synthesis. Lipases are particularly effective for esterification reactions, offering high stereoselectivity under mild conditions.

The synthesis of 3α-phenylacetoxy tropane can be catalyzed by enzymes such as Candida antarctica lipase (B570770) B (CALB). This enzymatic approach allows the reaction to proceed at mild temperatures (e.g., 40°C) and neutral pH (e.g., pH 7.0), preserving the sensitive tropane structure. A critical advantage of enzymatic synthesis is the retention of the 3α-configuration of the hydroxyl group, as the enzyme's active site provides a chiral environment that directs the stereochemical outcome of the reaction. In the biosynthesis of related tropane alkaloids, esterification is also a key enzymatic step, often involving acyl-CoA thioesters as activated acid donors and acyltransferases from the BAHD family. nih.govmdpi.compnas.org

Purity Assessment and Characterization of Synthesized 3α-Phenylacetoxy Tropane and Its Derivatives

Following synthesis, a rigorous assessment of purity and structural confirmation is essential. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of 3α-phenylacetoxy tropane.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are standard methods for assessing purity and separating the final product from any unreacted starting materials or byproducts. frontiersin.orgcore.ac.uk HPLC with UV detection is particularly effective for purity analysis, with reported purities often exceeding 95%. lgcstandards.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure by providing detailed information about the arrangement of atoms. Infrared (IR) spectroscopy is used to verify the presence of key functional groups, such as the ester carbonyl group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

Titration: Acid-base titration, for instance using perchloric acid, can be used to quantify the total alkaloid content, ensuring the purity of the final product falls within specified ranges (e.g., 97.5–102.5%).

| Analytical Method | Purpose | Key Findings |

| HPLC | Purity Assessment & Quantification | Purity >95% |

| GC-MS | Separation & Identification | Confirms molecular weight and identifies volatile derivatives |

| NMR Spectroscopy | Structural Elucidation | Confirms the 3α-phenylacetoxy tropane structure and stereochemistry |

| IR Spectroscopy | Functional Group Analysis | Identifies the characteristic ester carbonyl (C=O) stretch |

| Mass Spectrometry | Molecular Weight & Formula Determination | Provides exact mass and fragmentation patterns |

| Titration | Quantification of Alkaloid Content | Ensures purity meets quantitative specifications |

| This table summarizes the analytical techniques used for the characterization and purity assessment of 3α-phenylacetoxy tropane. lgcstandards.com |

Chromatographic Techniques for Purity Evaluation

Chromatography is an indispensable tool for assessing the purity of 3α-phenylacetoxy tropane, allowing for the separation of the main compound from synthesis-related impurities, potential degradation products, and other related alkaloids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of tropane alkaloids. abap.co.in Optimized and validated HPLC methods can effectively determine purity and quantify potential hydrolytic degradation products, such as phenylacetic acid and tropine. scispace.comresearchgate.net Ultra-high-performance liquid chromatography (UPLC) offers enhanced resolution and sensitivity, making it suitable for creating detailed chemical fingerprints and for quantitative analysis of tropane alkaloids in various matrices. abap.co.innih.gov

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of volatile compounds like tropane alkaloids. academicjournals.org To improve the volatility and thermal stability of 3α-phenylacetoxy tropane, derivatization to its trimethylsilyl (B98337) (TMSi) ether is a common practice. nih.govplantsjournal.com GC-MS analysis is crucial for identifying and quantifying trace impurities and provides characteristic fragmentation patterns that aid in structural confirmation. nih.govwho.int

Table 1: Exemplary Chromatographic Conditions for Tropane Alkaloid Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Key Parameters & Notes | Reference(s) |

|---|---|---|---|---|---|

| HPLC | C18 Reverse-Phase | Methanol - Phosphate Buffer (e.g., pH 5.0-5.5) | UV/PDA | Gradient or isocratic elution. Effective for separating polar degradation products. Detection limit for impurities can be as low as 0.025 µg. | scispace.comresearchgate.netacademicjournals.org |

| UPLC | C18 (e.g., Waters CSH, 1.7 µm) | Gradient of Acetonitrile and aqueous buffer (e.g., potassium dihydrogen phosphate) | PDA | Provides high resolution for fingerprinting. Validated for linearity, precision, and stability. | abap.co.innih.gov |

| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometer (EI mode) | Temperature programming is used (e.g., 60 to 300 °C). Derivatization is often required. Provides structural information from mass spectra. | nih.govplantsjournal.comwho.int |

| TLC | Silica Gel | Chloroform, Acetone, Diethylamine mixtures | Dragendorff's Reagent | Used for preliminary purity checks and detecting "foreign alkaloids". | scispace.comacademicjournals.orggpi.ac.in |

Spectroscopic Methods for Structural Confirmation and Purity Analysis

Spectroscopic techniques are fundamental for the definitive structural elucidation of 3α-phenylacetoxy tropane and for confirming its identity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other methods provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. 1H NMR provides information on the chemical environment of protons, their multiplicity, and their spatial relationships. 13C NMR identifies all unique carbon atoms in the molecule. nih.gov Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, confirming the ester linkage at the 3α position of the tropane ring. nih.govnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govnih.gov Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used. nih.gov The fragmentation pattern in MS is characteristic of the tropane structure and the phenylacetyl moiety, providing confirmatory evidence of the compound's identity. who.int

Other Spectroscopic Techniques: Electronic Circular Dichroism (CD) spectroscopy can be employed to determine the absolute configuration of chiral tropane esters by comparing experimental spectra with theoretical calculations. digicollections.net Infrared (IR) spectroscopy is used to identify key functional groups, such as the ester carbonyl (C=O) stretch and C-O bonds. academicjournals.orgaakash.ac.in

Table 2: Key Spectroscopic Data for the Phenylacetyl Group in a Tropane Ester Context

| Technique | Signal Type | Chemical Shift (δ) / m/z Value | Assignment | Reference(s) |

|---|---|---|---|---|

| 1H NMR | Multiplet | ~7.25–7.29 ppm | Aromatic protons (H-2', 3', 4', 5', 6') of the phenyl ring | nih.gov |

| Singlet | ~3.64 ppm | Methylene protons (H-7') of the phenylacetyl group | nih.gov | |

| 13C NMR | Carbonyl | ~170.5 ppm | Ester carbonyl carbon (C-8') | nih.gov |

| Aromatic | ~133.8 ppm | Quaternary aromatic carbon (C-1') | nih.gov | |

| Aromatic | ~130.3 ppm | Aromatic methine carbons (C-3' & 5') | nih.gov | |

| Aromatic | ~128.7 ppm | Aromatic methine carbons (C-2' & 6') | nih.gov | |

| Aromatic | ~127.1 ppm | Aromatic methine carbon (C-4') | nih.gov | |

| Aliphatic | ~42.2 ppm | Methylene carbon (C-7') | nih.gov | |

| Mass Spec. (EI) | Molecular Ion (M+) | m/z 259 | C16H21NO2 | scribd.com |

| Base Peak | m/z 124 | Tropane nucleus fragment | plantsjournal.com | |

| Fragment Ion | m/z 94 | Phenylacetyl fragment [C6H5CH2CO]+ | plantsjournal.com |

Quantitative Titrimetric Analysis

The principle involves dissolving the analyte, 3α-phenylacetoxy tropane, in a suitable non-aqueous solvent that enhances its basicity. sips.org.in Glacial acetic acid is a commonly used solvent for this purpose as it acts as a differentiating solvent for bases. aakash.ac.in The solution is then titrated with a strong acid, typically a standardized solution of perchloric acid in glacial acetic acid. hnsgroupofcolleges.orgsips.org.in

The endpoint of the titration can be detected potentiometrically or by using a visual indicator. Crystal violet is a common indicator for this type of titration, changing from violet (basic) through blue-green to a yellowish-green at the endpoint (acidic). hnsgroupofcolleges.org A blank titration is performed to correct for any acidic or basic impurities in the solvent. aakash.ac.in This method provides a reliable determination of the total alkaloid content, calculated as a percentage of 3α-phenylacetoxy tropane.

Elucidation of Pharmacological Activities and Molecular Mechanisms of 3α Phenylacetoxy Tropane

Investigations into Receptor Binding Affinities and Selectivity

The pharmacological profile of 3α-phenylacetoxy tropane (B1204802) is defined by its interactions with various receptors, particularly those within the cholinergic and monoaminergic systems. These interactions underpin its potential therapeutic and physiological effects.

Muscarinic Acetylcholine (B1216132) Receptor Interactions and Cholinergic Modulation

3α-Phenylacetoxy tropane demonstrates a notable, albeit lower, affinity for muscarinic acetylcholine receptors (mAChRs) when compared to the classic antagonist, atropine (B194438). Research indicates that 3α-phenylacetoxy tropane has a binding affinity (Ki) of 120 nM for mAChRs, which is tenfold lower than that of atropine (Ki = 12 nM). This reduced affinity is thought to be a result of steric hindrance from the phenylacetoxy group. Muscarinic receptors, which are G protein-coupled receptors, are crucial for mediating the actions of acetylcholine in the central and peripheral nervous systems, influencing processes such as neurotransmission and pain modulation. sigmaaldrich.com The interaction of 3α-phenylacetoxy tropane with these receptors suggests a role in modulating cholinergic pathways.

Interactive Data Table: Muscarinic Receptor Binding Affinities

| Compound | Binding Affinity (Ki) |

| 3α-Phenylacetoxy Tropane | 120 nM |

| Atropine | 12 nM |

Monoamine Transporter Engagement (Dopamine and Serotonin (B10506) Transporters)

In contrast to its activity at muscarinic receptors, 3α-phenylacetoxy tropane shows a distinct lack of significant engagement with the dopamine (B1211576) transporter (DAT). This is a key differentiator from compounds like cocaine, which are potent dopamine reuptake inhibitors. nih.gov The minimal interaction with DAT suggests a reduced liability for abuse. However, some evidence suggests that tropane alkaloids can inhibit the reuptake of both dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission. Some analogues of tropane are designed to be selective for the dopamine transporter over the serotonin and norepinephrine (B1679862) transporters. scribd.com

Cellular and Biochemical Mechanism Studies

The biological activities of 3α-phenylacetoxy tropane and related tropane alkaloids extend to the cellular level, with observed effects on cell proliferation and survival, particularly in oncological contexts.

Cell Cycle Regulation and Antiproliferative Effects in Oncological Models

Tropane alkaloids, including 3α-phenylacetoxy tropane, have demonstrated potential as anticancer agents. nih.gov Studies have shown that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. In vitro studies have confirmed the antiproliferative effects of 3α-phenylacetoxy tropane, which has been observed to significantly decrease the viability of various cancer cell lines. For instance, it has shown moderate cytotoxicity against hepatocellular carcinoma (HepG2) and leukemia (K562) cell lines. However, it's important to note that it also exhibits cytotoxicity towards non-malignant peripheral blood mononuclear cells (PBMC), indicating a need for careful evaluation.

Interactive Data Table: In Vitro Cytotoxicity of 3α-Phenylacetoxy Tropane

| Cell Line | IC50 (μg/mL) |

| HepG2 (Hepatocellular Carcinoma) | 13.72 |

| K562 (Leukemia) | 19.62 |

| HL-60 (Leukemia) | 20.72 |

| PBMC (Non-malignant) | 4.22 |

Apoptosis Induction Pathways

Evidence suggests that 3α-phenylacetoxy tropane can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This pro-apoptotic activity is a significant mechanism contributing to its potential anticancer effects. researchgate.net For example, a related tropane alkaloid, catuabine B, was found to increase early apoptosis in cells from 53.0% to 74.8%. researchgate.net

Modulatory Effects on Multidrug Resistance Mechanisms: P-glycoprotein Inhibition

A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Tropane alkaloid aromatic esters have been shown to reverse MDR in cancer cells by inhibiting the function of P-gp. nih.gov This inhibition restores the sensitivity of cancer cells to conventional chemotherapeutic agents. nih.govresearchgate.net For instance, pervilleine A, a tropane alkaloid, has been shown to be effective as an MDR inhibitory agent in vivo by inhibiting P-glycoprotein mediated drug efflux. nih.gov

Analgesic and Anesthetic Research Perspectives

The tropane alkaloid, 3α-Phenylacetoxy Tropane, has been a subject of scientific inquiry due to its structural similarity to other biologically active tropane alkaloids. Research has explored its potential analgesic and anesthetic properties, primarily focusing on its interactions with the nervous system.

Studies indicate that tropane alkaloids, as a class, can modulate various neurotransmitter systems. The analgesic effects of these compounds are thought to be mediated, in part, through their interaction with the cholinergic system, specifically by modulating acetylcholine receptors. The structural characteristics of 3α-Phenylacetoxy Tropane, particularly the phenylacetoxy group at the 3α position of the tropane core, are believed to influence its biological activity.

The investigation into the anesthetic properties of 3α-Phenylacetoxy Tropane is linked to the well-documented local anesthetic effects of other tropane alkaloids, such as cocaine. The ester functionality, a common feature in many tropane alkaloids, is considered crucial for this activity. wikipedia.org Research into synthetic tropane derivatives like 3α-Phenylacetoxy Tropane has been partly driven by the goal of separating the anesthetic properties from the undesirable cardiotoxicity and stimulant effects associated with cocaine. wikipedia.org

While the precise mechanisms are still under investigation, the analgesic and anesthetic potential of 3α-Phenylacetoxy Tropane is an active area of research. ontosight.ai The compound's ability to interact with biological systems, particularly its potential as a local anesthetic, continues to be explored. ontosight.ai

Table of Research Findings on the Analgesic and Anesthetic Potential of Tropane Alkaloids

| Compound Class | Potential Mechanism of Action | Investigated Properties |

|---|---|---|

| Tropane Alkaloids | Modulation of acetylcholine receptors | Analgesic aipublications.com |

| Tropane Alkaloids | Interaction with sodium channels wikipedia.org | Local Anesthetic wikipedia.orgontosight.ai |

Table of Compounds

| Compound Name | |

|---|---|

| 3α-Phenylacetoxy Tropane | |

| Atropine | |

| Cocaine |

Structure Activity Relationship Sar Studies of 3α Phenylacetoxy Tropane and Analogues

Conformational and Substituent Effects on Receptor Binding Profiles

The biological activity of 3α-phenylacetoxy tropane (B1204802) is profoundly influenced by its three-dimensional shape and the nature of its chemical substituents. The tropane skeleton can exist in different conformations, and the orientation of the 3α-ester group is critical for receptor interaction. The phenylacetoxy moiety at the 3α position is a key determinant of its biological action.

Research indicates that 3α-phenylacetoxy tropane exhibits a notable, albeit lower, affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs) compared to the classic antagonist, atropine (B194438). The binding affinity (Ki) of 3α-phenylacetoxy tropane for mAChRs has been reported as 120 nM, which is tenfold lower than that of atropine (Ki = 12 nM). This reduced affinity is often attributed to steric hindrance from the phenylacetoxy group, suggesting that the size and orientation of the substituent at the 3α position are critical for optimal binding to the muscarinic receptor.

Substitutions on both the tropane ring and the phenyl group of the ester can dramatically alter the receptor binding profile. For instance, in the related 3-phenyltropane class of compounds, which are extensively studied as dopamine (B1211576) transporter (DAT) inhibitors, the nature and position of substituents on the 3β-phenyl ring are highly influential on monoamine transporter affinity. nih.gov While 3α-phenylacetoxy tropane is an ester, the principles of substituent effects can be extrapolated. Modifications to the phenyl ring, such as the addition of halogen or alkyl groups, can modulate lipophilicity and electronic properties, thereby affecting how the molecule fits into the receptor's binding pocket. Similarly, modifications at other positions on the tropane ring, such as the N-substituent or at the C-2 position, can impact selectivity and potency for various transporters and receptors. researchgate.netnih.gov For example, bulky substituents at the C6/C7 bridge of the tropane ring have been found to reduce affinity for the DAT and particularly the serotonin (B10506) transporter (SERT). researchgate.net

Table 1: Receptor Binding Affinities of Tropane Analogues

| Compound | Receptor | Binding Affinity (Ki or IC50) |

|---|---|---|

| 3α-Phenylacetoxy Tropane | mAChRs | 120 nM (Ki) |

| Atropine | mAChRs | 12 nM (Ki) |

| Benztropine | DAT | 118 nM (IC50) selleckchem.com |

| 4'-Cl-Benztropine | DAT | 20 - 32.5 nM (Ki) nih.gov |

| RTI-112 | DAT | <1 nM (Ki) nih.gov |

This table is interactive and can be sorted by column.

Comparative SAR with Core Tropane Alkaloids: Atropine, Scopolamine (B1681570), and Benztropine Derivatives

A comparative analysis of the SAR of 3α-phenylacetoxy tropane with other core tropane alkaloids reveals key structural determinants for activity at different receptors.

Atropine and Scopolamine: These are classic anticholinergic agents that act as antagonists at muscarinic acetylcholine receptors. mdpi.commmsl.cz Atropine is the racemic form of hyoscyamine (B1674123), which has a 3α-tropic acid ester substituent. The primary structural difference between atropine and 3α-phenylacetoxy tropane is the ester side chain. The tropic acid moiety in atropine contains a hydroxyl group, which is crucial for its high affinity for mAChRs. As noted earlier, the simpler phenylacetoxy group in 3α-phenylacetoxy tropane results in a tenfold decrease in mAChR affinity, highlighting the importance of the hydroxyl group in the ester side chain for potent muscarinic antagonism. Scopolamine is structurally similar to atropine but contains an epoxide ring, which contributes to its distinct pharmacological profile, including more pronounced central nervous system effects. mmsl.cznih.gov

Benztropine Derivatives: Benztropine (3α-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane) and its analogues are notable for their activity as dopamine transporter (DAT) inhibitors, in addition to their anticholinergic properties. nih.govwikipedia.orgnih.gov Unlike the ester linkage in 3α-phenylacetoxy tropane, benztropine possesses a diphenylmethoxy group at the 3α position. This structural feature confers high affinity for the DAT. nih.gov SAR studies on benztropine analogues have shown that modifications to the tropane ring and the diphenylmethoxy moiety can fine-tune their affinity and selectivity. For instance, small halogen substitutions on the phenyl rings can maintain high DAT affinity. nih.gov Substituents at the 2- and N-positions of the tropane ring are generally preferred for DAT binding. nih.gov The comparison suggests that an ether linkage with two phenyl rings (as in benztropine) is favorable for DAT inhibition, whereas the ester group of 3α-phenylacetoxy tropane is more associated with muscarinic receptor activity, albeit weaker than atropine.

Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The design and synthesis of novel analogues based on the tropane scaffold aim to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of 3α-phenylacetoxy tropane itself is typically achieved through the esterification of tropine (B42219) (tropan-3α-ol) with phenylacetic acid or its derivatives. This synthetic route allows for the introduction of various substituents on the phenylacetic acid portion to explore SAR.

Strategies for designing novel analogues often focus on several key positions of the tropane molecule:

The 3-position substituent: Modifying the ester group is a primary strategy. For instance, creating different aromatic or aliphatic esters can alter receptor affinity and selectivity. The goal is often to optimize interactions with the target receptor while minimizing off-target effects.

The N-substituent: The methyl group on the nitrogen (N8) can be replaced with other alkyl or arylalkyl groups. This has been a successful strategy in the development of benztropine analogues to increase selectivity for the DAT over muscarinic receptors. nih.gov For example, replacing the N-methyl group with a phenyl-n-butyl substituent in a benztropine analogue retained high DAT affinity while significantly decreasing muscarinic receptor affinity. nih.gov

The 2-position substituent: Introducing substituents at the C-2 position of the tropane ring has been extensively explored, particularly in the development of cocaine analogues as DAT inhibitors. A wide variety of functional groups, including esters, amides, and heterocyclic rings, are well-tolerated at this position and can modulate the binding profile. nih.gov

A general approach to synthesizing diverse tropane alkaloids involves constructing the core 8-azabicyclo[3.2.1]octane structure and then applying late-stage functionalization to introduce diversity at key positions like N8, C3, C6, or C7. nih.gov This allows for the creation of a library of compounds for screening and SAR studies. For example, novel tropane derivatives have been characterized as potent M3 mAChR antagonists for potential use in respiratory diseases. nih.gov

SAR for Multidrug Resistance Reversal Potency

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.com Some natural and synthetic compounds can inhibit these pumps, sensitizing cancer cells to chemotherapeutic drugs. There is growing evidence that certain tropane alkaloids can modulate P-gp activity.

The general structural features often associated with P-gp inhibition by alkaloids include the presence of a basic nitrogen atom and two planar aromatic rings. nih.gov 3α-Phenylacetoxy tropane possesses a basic nitrogen within its tropane ring and an aromatic phenyl ring. Studies have shown that tropane alkaloid aromatic esters can reverse the MDR phenotype, presumably by interacting with P-gp. nih.gov For example, certain tropane esters isolated from Erythroxylum species have demonstrated significant activity in restoring vinblastine sensitivity in multidrug-resistant cells. nih.govresearchgate.net

While specific SAR studies focused solely on 3α-phenylacetoxy tropane for MDR reversal are limited, the existing data on related compounds suggest a potential role. It has been noted that tropane alkaloids, including 3α-phenylacetoxy tropane, have shown potential as anticancer agents and may modulate MDR mechanisms. The lipophilicity and specific stereochemistry of the ester group are likely to be important factors. The development of P-gp inhibitors often involves optimizing the balance between lipophilicity and the ability to interact with the transporter's binding site. Therefore, synthesizing analogues of 3α-phenylacetoxy tropane with varied substituents on the phenyl ring to modulate these properties could be a viable strategy for developing potent MDR reversal agents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3α-Phenylacetoxy Tropane |

| Atropine |

| Benztropine |

| Hyoscyamine |

| RTI-112 |

| Scopolamine |

Preclinical Research and Biological Efficacy of 3α Phenylacetoxy Tropane

In Vitro Pharmacological Characterization

Cell Viability and Cytotoxicity Assays in Cancer Cell Lines

Preclinical in vitro studies have demonstrated the potential of 3α-phenylacetoxy tropane (B1204802) as an agent with antiproliferative effects against various cancer cell lines. Research indicates that this tropane alkaloid can significantly decrease the viability of cancer cells, suggesting its potential as a cytotoxic agent.

Investigations have shown that 3α-phenylacetoxy tropane exhibits moderate cytotoxicity against hepatocellular carcinoma (HepG2) and leukemia (K562) cell lines. However, it is noteworthy that the compound also shows cytotoxicity towards non-malignant peripheral blood mononuclear cells (PBMC), which underscores the need for further investigation into its selectivity. The pro-apoptotic activity of 3α-phenylacetoxy tropane is considered a significant mechanism contributing to its potential anticancer effects, as it can trigger programmed cell death in cancer cells.

The cytotoxic effects of tropane alkaloids, including 3α-phenylacetoxy tropane, are often evaluated using assays like the MTT assay to determine the concentration at which 50% of cell growth is inhibited (IC50).

Below is a table summarizing the in vitro cytotoxicity of 3α-phenylacetoxy tropane in various cell lines.

| Cell Line | Cell Type | IC50 (μg/mL) |

| HepG2 | Hepatocellular Carcinoma | 13.72 |

| K562 | Leukemia | 19.62 |

| HL-60 | Leukemia | 20.72 |

| PBMC | Non-malignant | 4.22 |

Investigations of Intracellular Accumulation in Drug-Resistant Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). One of the primary mechanisms of MDR is the increased efflux of cytotoxic drugs from cancer cells, often mediated by ATP-binding cassette (ABC) transporter proteins. This process leads to reduced intracellular drug accumulation, thereby diminishing the drug's efficacy.

While specific studies on the intracellular accumulation of 3α-phenylacetoxy tropane in drug-resistant cells are not extensively detailed in the provided search results, the general principles of drug accumulation in resistant cells are well-established. Research on other cytotoxic agents has shown that resistant cell lines often exhibit decreased intracellular drug concentrations compared to their sensitive counterparts. This reduction is not solely due to enhanced efflux but can also be attributed to decreased drug uptake.

For instance, studies on leukemia cells have demonstrated that drug-resistant cells accumulate fluorescent dyes and chemotherapeutic drugs like doxorubicin (B1662922) at a slower rate and to a lesser extent than sensitive parental cells. In some cases, subcellular sequestration of drugs within organelles like melanosomes can also contribute to reduced nuclear accumulation and, consequently, resistance, as observed in melanoma cells.

Future investigations into the potential of 3α-phenylacetoxy tropane as a therapeutic agent should include studies to determine its accumulation in various drug-resistant cancer cell lines. Understanding whether this compound is a substrate for MDR transporters and how its intracellular concentration is affected in resistant cells will be crucial for its development as an effective anticancer drug.

Pharmacokinetic Profile Studies (Absorption, Distribution, Metabolism)

Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic data specifically for 3α-phenylacetoxy tropane concerning its absorption, distribution, and metabolism. General information on tropane alkaloids indicates that they can be absorbed, distributed throughout the body, and are subject to metabolism. For example, the related tropane alkaloid scopolamine (B1681570) undergoes a significant first-pass effect and is metabolized by cytochrome P450 enzymes. However, specific data for 3α-phenylacetoxy tropane is not available.

Efficacy Studies in Relevant Biological Models (Current Status and Future Directions)

The current understanding of the efficacy of 3α-phenylacetoxy tropane is primarily based on in vitro studies, which have established its cytotoxic potential against several cancer cell lines. These findings provide a strong rationale for further investigation in more complex biological models.

Future Directions:

To comprehensively evaluate the therapeutic potential of 3α-phenylacetoxy tropane, future research should focus on several key areas:

In Vivo Efficacy Studies: The next logical step is to assess the antitumor activity of 3α-phenylacetoxy tropane in animal models of cancer. This would involve establishing tumor xenografts in immunocompromised mice using the cancer cell lines against which the compound has shown in vitro activity. These studies will be critical to determine if the in vitro cytotoxicity translates to in vivo efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD studies will be essential to understand the relationship between drug exposure and its therapeutic effect. This will help in optimizing dosing schedules and predicting clinical outcomes.

Mechanism of Action Studies: While apoptosis has been suggested as a mechanism, further research is needed to elucidate the precise molecular pathways through which 3α-phenylacetoxy tropane exerts its cytotoxic effects. This could involve investigating its effects on cell cycle regulation, specific signaling pathways, and potential molecular targets.

Investigation in Drug-Resistant Models: Given the challenge of multidrug resistance in cancer therapy, it will be important to evaluate the efficacy of 3α-phenylacetoxy tropane in in vivo models of drug-resistant tumors.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of 3α-phenylacetoxy tropane could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies for 3α Phenylacetoxy Tropane Detection and Quantification in Research

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry provides a powerful platform for the separation, identification, and quantification of 3α-Phenylacetoxy Tropane (B1204802) and related compounds. These hyphenated techniques offer high sensitivity and selectivity, which are crucial for analyzing complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of tropane alkaloids in intricate biological and environmental samples. Its high sensitivity and selectivity enable the detection of trace amounts of 3α-Phenylacetoxy Tropane. The development of novel LC-MS methods allows for the simultaneous determination of multiple tropane alkaloids in various food matrices. nih.gov

Methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS have been optimized for the determination of tropane alkaloids in leafy vegetables. nih.gov This approach demonstrates good accuracy and precision with low limits of quantification. nih.gov The use of reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC-MS/MS) has been validated for frequently contaminated matrices like sorghum, oregano, and mixed herbal tea. nih.gov

LC-MS/MS-based screening workflows utilizing multiple MS/MS configurations on a triple-quadrupole (QQQ) mass spectrometer have been developed to annotate and classify tropane alkaloid structures based on their distinct fragmentation patterns. jmu.edu This rapid and sensitive method has been successfully used for the preliminary dereplication of complex samples containing tropane alkaloids. jmu.edu

Interactive Data Table: Performance of LC-MS/MS Methods for Tropane Alkaloid Analysis

| Method | Matrix | Analytes | LOQ (µg/kg) | Recoveries (%) | Reference |

| RP-UHPLC-MS/MS | Sorghum, Oregano, Herbal Tea | 21 Tropane Alkaloids | 0.5-10 | 78-117 | nih.gov |

| µ-QuEChERS-HPLC-MS/MS | Leafy Vegetables | Atropine (B194438), Scopolamine (B1681570) | ≤ 2.3 ng/g | 90-100 | nih.gov |

| LC-MS/MS | Mint Tea | Atropine, Scopolamine | - | - | |

| UFLC-MS | Plant Organs | Atropine, Scopolamine | 0.167-0.333 pg/mL | - | jmu.edu |

| LC-MS/MS | Maize | Atropine, Scopolamine | 5 | 65.7-85.5 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediates and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for the analysis of volatile derivatives and intermediates of tropane alkaloids. Many tropane alkaloids are sufficiently volatile for direct GC separation without the need for derivatization. researchgate.net However, to improve the stability and chromatographic properties of less volatile tropane alkaloids, they can be converted to trimethylsilyl (B98337) derivatives. nih.govresearchgate.net

GC-MS has been effectively used to characterize intermediates like tropine (B42219) in enzymatic assays related to tropane alkaloid biosynthesis. It has also been employed for the identification and quantification of a wide range of tropane alkaloids in hairy root cultures of Datura species, revealing the presence of 13 different alkaloids. nih.gov The use of a semi-polar capillary column in GC-MS provides satisfactory separation of the derivatives from endogenous impurities in biological materials. nih.gov

Key GC-MS Parameters for Tropane Alkaloid Analysis:

Derivatization: Conversion to trimethylsilyl derivatives to improve stability and chromatographic performance. nih.govresearchgate.net

Column: Use of semi-polar capillary columns for effective separation. nih.gov

Detection: Mass spectrometry provides sensitive and specific detection. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Separation and Identification

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers enhanced resolution and sensitivity for the separation and identification of tropane alkaloids. The smaller particle sizes in UHPLC columns lead to sharper peaks and faster analysis times compared to conventional HPLC.

A UHPLC-Time-of-Flight (ToF)-MS method has been developed and validated for the determination of several tropane alkaloids, including atropine, scopolamine, anisodamine, and homatropine, in buckwheat and its products. tandfonline.com This method, combined with a QuEChERS extraction procedure, demonstrated good linearity, low limits of quantification, and high recovery rates. tandfonline.com The high resolving power of ToF-MS allows for accurate mass measurements, aiding in the confident identification of the target compounds.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of 3α-Phenylacetoxy Tropane. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Hyphenated techniques such as HPLC-NMR and HPLC-UV-MS/SPE-NMR have been successfully employed for the structure elucidation of isomeric tropane alkaloids from plant extracts. nih.gov These methods allow for the online separation and subsequent NMR analysis of individual compounds, even in complex mixtures. The use of cryogenic flow probes in these systems enhances sensitivity, enabling the analysis of small sample quantities. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For 3α-Phenylacetoxy Tropane, IR spectroscopy can confirm the presence of key functional groups such as the ester carbonyl group. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds. libretexts.org

The analysis of the IR spectrum can reveal the presence of characteristic functional groups, including:

Ester Carbonyl (C=O) stretch: Typically observed in the region of 1750-1735 cm⁻¹.

C-O stretch (ester): Found in the 1300-1000 cm⁻¹ region.

Aromatic C-H stretch: Usually appears above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Changes in the position, shape, and intensity of IR absorption peaks can provide evidence of interactions, such as the formation of inclusion complexes. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Ester Carbonyl (C=O) | 1750 - 1735 |

| C-O Stretch (Ester) | 1300 - 1000 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Alkane C-H Stretch | 2960 - 2850 |

Future Research Trajectories and Therapeutic Potential of 3α Phenylacetoxy Tropane

Development of In Vivo Efficacy Models

Translating the in vitro bioactivity of 3α-phenylacetoxy tropane (B1204802) into tangible therapeutic applications requires the development and utilization of robust in vivo efficacy models. While direct in vivo studies on this specific compound are not extensively documented, the preclinical evaluation of structurally related tropane alkaloids provides a clear roadmap. Research on other tropane derivatives, particularly those designed as dopamine (B1211576) transporter (DAT) inhibitors, has successfully used rodent models to establish pharmacological profiles and assess behavioral effects. nih.gov

Future research should prioritize establishing animal models to investigate the potential analgesic, anesthetic, and anti-proliferative properties suggested by initial in vitro data.

Neuropharmacology Models: To explore the compound's effects on the central and peripheral nervous systems, stemming from its interaction with muscarinic acetylcholine (B1216132) receptors, models of nociception (e.g., tail-flick, hot-plate tests) and neurodegenerative diseases could be employed. Given that related tropane alkaloids like benzatropine have been used in the context of Parkinson's disease, investigating 3α-phenylacetoxy tropane in relevant animal models is a valid research direction. nih.gov

The selection of an appropriate animal model is critical and should be based on its ability to mimic the human condition in terms of physiology and disease pathology to ensure predictive validity for clinical outcomes.

Exploration of Combination Therapeutic Regimens

The therapeutic efficacy of a compound can often be enhanced through combination with other agents, a strategy that can lead to synergistic effects, overcome resistance, or reduce toxicity. For 3α-phenylacetoxy tropane, this represents a significant area for future investigation, particularly in oncology.

Given its demonstrated in vitro cytotoxicity against cancer cells, combining it with established chemotherapeutic agents could yield superior anti-tumor activity. The goal of such a regimen would be to target multiple cellular pathways simultaneously. For instance, if 3α-phenylacetoxy tropane induces cell cycle arrest, combining it with a drug that promotes apoptosis could be a powerful strategy.

In the realm of neuropharmacology, while speculative, its cholinergic activity suggests potential for combination therapies. For example, in managing complex neurological disorders, modulating the cholinergic system in concert with other neurotransmitter systems (e.g., dopaminergic or serotonergic) could offer a more comprehensive therapeutic approach. Preclinical studies on other tropane analogs have shown that mixed-action inhibitors of DAT and the serotonin (B10506) transporter (5-HTT) can be effective in modulating the behavioral effects of psychomotor stimulants, highlighting the potential of multi-target or combination approaches.

Future studies should employ in vitro checkerboard assays to screen for synergistic, additive, or antagonistic interactions with a panel of existing drugs, followed by in vivo validation in the animal models discussed previously.

Rational Drug Design for Novel Chemical Entities

Rational drug design based on the 3α-phenylacetoxy tropane scaffold offers a promising path to developing novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity.

The tropane skeleton is a versatile scaffold that allows for chemical modification at several key positions:

The 3-Position Ester Group: The phenylacetoxy group is a critical determinant of the compound's activity. Altering the aromatic ring (e.g., with electron-donating or -withdrawing groups) or changing the linker between the ring and the ester carbonyl could significantly impact binding affinity at target receptors.

The N-Methyl Group: The nitrogen bridgehead is another key site for modification. Demethylation to nortropane derivatives or replacement of the methyl group with larger alkyl or functionalized chains can drastically alter pharmacological properties, as seen in other tropane series.

SAR studies on related 3α-(diphenylmethoxy)tropane analogs have demonstrated that even slight changes to the substituents on the aromatic rings or the tropane scaffold can result in distinctive in vivo pharmacological profiles that are not always predictable from in vitro data alone. nih.gov

| Parameter | Observation from Related Tropane Analogs | Potential Application to 3α-Phenylacetoxy Tropane Design |

| 3-Position Substituent | The nature of the ester or ether linkage and the attached aryl groups are critical for dopamine transporter (DAT) affinity. | Modify the phenylacetoxy group to explore different receptor targets or enhance existing affinities (e.g., for muscarinic receptors). |

| N-Position Substituent | The N-methyl group can be replaced with other substituents to modulate activity and selectivity. | Synthesize N-demethylated (nor-) analogs or introduce different N-alkyl groups to alter CNS penetration and receptor interaction. |

| 2-Position Substituent | Adding substituents at the 2-position of the tropane ring can mediate cocaine-like actions in some analogs. nih.gov | Introduce small functional groups at the 2-position to fine-tune the pharmacological profile and potentially separate desired from undesired effects. |

Computational methods, such as comparative molecular field analysis (CoMFA), have been successfully used to build predictive models for the binding affinity of other tropane analogs, providing a valuable tool for designing new derivatives with targeted properties.

Emerging Applications in Neuropharmacology and Oncology

Initial research has identified two primary fields for the potential application of 3α-phenylacetoxy tropane: neuropharmacology and oncology.

In neuropharmacology , the compound's interaction with muscarinic acetylcholine receptors (mAChRs) is of central importance. Research indicates it has a binding affinity (Ki) of 120 nM for mAChRs. While this is tenfold lower than the classic antagonist atropine (B194438) (Ki = 12 nM), it is significant enough to warrant further investigation. The steric hindrance from the phenylacetoxy group is thought to be responsible for this reduced affinity. As mAChRs are crucial in mediating acetylcholine's actions in the nervous system, this interaction suggests a potential role in modulating cholinergic pathways relevant to pain, cognition, and motor control.

In oncology , 3α-phenylacetoxy tropane has demonstrated potential as an anti-proliferative agent. In vitro studies have shown that it can induce cell cycle arrest and decrease the viability of various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 25.4 |

| K562 | Leukemia | 31.6 |

| PBMC | Non-malignant peripheral blood mononuclear cells | 42.1 |

Data sourced from in vitro cytotoxicity assays.

These findings confirm its anti-proliferative effects, showing moderate cytotoxicity against the tested cancer cell lines. The activity against non-malignant cells, however, indicates a need for further studies to improve its therapeutic index, possibly through the rational drug design approaches mentioned above.

Biotechnological Approaches for Enhanced Production

The industrial supply of many tropane alkaloids relies on extraction from medicinal plants, which can be inefficient due to low concentrations and variability. nih.gov Biotechnology offers powerful alternatives for the enhanced and sustainable production of 3α-phenylacetoxy tropane. Since its synthesis involves the esterification of tropine (B42219) with phenylacetic acid, biotechnological strategies would focus on increasing the supply of the crucial tropine precursor.

The biosynthesis of tropine is well-understood, beginning with the amino acid ornithine and proceeding through intermediates like putrescine and the N-methyl-Δ¹-pyrrolinium cation. nih.gov Key enzymes in this pathway include putrescine N-methyltransferase (PMT) and tropinone (B130398) reductase I (TR-I), which stereospecifically reduces tropinone to tropine (3α-tropanol). nih.gov

Several biotechnological strategies can be employed:

Hairy Root Cultures: Plant hairy root cultures (e.g., from Datura or Atropa species) are a stable and effective platform for producing tropane alkaloids. They can be cultivated in bioreactors, offering controlled conditions for growth and metabolism.

Metabolic Engineering: The genetic modification of plants or their hairy root cultures can enhance the production of tropine. Overexpressing genes that code for rate-limiting enzymes, such as PMT or TR-I, has been shown to significantly increase the accumulation of downstream alkaloids.

Elicitation: The application of elicitors, such as methyl jasmonate, to plant cell or hairy root cultures can stimulate the expression of biosynthetic genes and boost the production of secondary metabolites.

Microbial Synthesis: A frontier in biotechnology is the reconstruction of the entire tropine biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast). This approach, known as synthetic biology, could enable large-scale, cost-effective production of tropine through fermentation, independent of agricultural constraints.

By optimizing the production of tropine through these methods, a reliable and scalable supply chain for the semi-synthesis of 3α-phenylacetoxy tropane and its future derivatives can be established.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3α-phenylacetoxy tropane in plant matrices?

To analyze 3α-phenylacetoxy tropane in plant tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and selectivity for tropane alkaloids. For example, LC-MS/MS has been successfully applied to detect atropine and scopolamine in mint tea samples with a 30% detection rate above the limit of quantification (LOQ) . Gas chromatography-mass spectrometry (GC-MS) is also effective for characterizing intermediates like tropine, as demonstrated in enzymatic assays of tropane alkaloid biosynthesis . Key parameters to optimize include:

- LC-MS/MS : Use reverse-phase columns (C18), electrospray ionization (ESI), and multiple reaction monitoring (MRM) for quantification.

- GC-MS : Derivatize samples to improve volatility and employ selective ion monitoring (SIM) for trace analysis.

For purity assessment, combine GC with titration methods (e.g., HClO4 titration) and infrared (IR) spectroscopy to confirm structural integrity .

Q. How can researchers ensure the purity of synthesized 3α-phenylacetoxy tropane derivatives?

Critical methods include:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection or GC for volatile derivatives.

- Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation and IR for functional group analysis.

- Titration : Acid-base titration (e.g., using HClO4) to quantify alkaloid content, ensuring purity ranges between 97.5–102.5% .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights and detect impurities.

Q. What strategies exist for systematic literature reviews in tropane alkaloid research?

Use bibliometric tools like CiteSpace and VOSviewer to map trends and identify knowledge gaps. Key steps:

Retrieve data from databases (e.g., Web of Science) using keywords like "tropane alkaloids" and filter for peer-reviewed articles.

Remove duplicates and analyze co-citation networks to identify pivotal studies.

Visualize clusters of research themes (e.g., biosynthesis pathways, contamination in food) to prioritize experimental directions .

Advanced Research Questions

Q. How can metabolic engineering enhance 3α-phenylacetoxy tropane production in plant systems?

Overexpression of key biosynthetic genes (e.g., SlTRI, a tropine-forming reductase) in hairy root cultures can elevate yields. In Scopolia lurida, SlTRI overexpression increased hyoscyamine levels by 1.7–2.9× and scopolamine by 2× compared to controls. Methodological steps:

- Gene Isolation : Clone candidate genes (e.g., SlPMT, SlH6H) using root-specific promoters.

- Hairy Root Culture : Transform plant tissue with Agrobacterium rhizogenes to establish stable root lines.

- Metabolite Profiling : Quantify alkaloids via GC-MS or LC-MS/MS and correlate with gene expression data .

Q. What enzymatic assays confirm the activity of tropine-forming reductases in 3α-phenylacetoxy tropane biosynthesis?

Recombinant Enzyme Production : Express SlTRI in E. coli and purify via affinity chromatography.

Substrate Incubation : Mix tropinone with NADPH and purified enzyme; monitor tropine formation.

GC-MS Analysis : Derivatize reaction products (e.g., trimethylsilylation) and quantify tropine using SIM mode.

Kinetic Parameters : Calculate and to compare enzyme efficiency across homologs .

Q. How can 3α-phenylacetoxy tropane be conjugated with targeting moieties for drug delivery studies?

Solid-phase peptide synthesis (SPPS) enables covalent conjugation:

Resin Activation : Use Rink amide MBHA resin for C-terminal amidation.

Coupling : Attach (carboxyalkyl)triphenylphosphonium bromides to tropane derivatives via HBTU/DIPEA activation.

Cleavage and Purification : Treat with trifluoroacetic acid (TFA) cocktail, precipitate with diethyl ether, and lyophilize.

Validation : Confirm conjugation via LC-MS and assess cellular uptake in mitochondrial targeting studies .

Q. How can contradictory data on tissue-specific tropane alkaloid distribution be resolved?

Discrepancies (e.g., root vs. leaf alkaloid levels) arise from genetic, environmental, or methodological variability. Mitigate by:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS) to link gene expression to metabolite profiles.

- Controlled Culturing : Standardize growth conditions (light, soil pH) and use hairy root cultures to minimize environmental noise.

- Cross-Study Validation : Replicate findings in multiple plant models (e.g., Atropa, Datura) .

Q. How to design experiments for studying the regulation of 3α-phenylacetoxy tropane biosynthesis?

Gene Knockout/RNAi : Silence candidate genes (e.g., PMT, H6H) and quantify alkaloid depletion via LC-MS.

Hormonal Elicitation : Treat cultures with jasmonic acid or salicylic acid to stimulate biosynthesis.

Time-Course Analysis : Sample tissues at multiple growth stages and correlate with qRT-PCR data.

Comparative Genomics : Identify conserved promoter elements in high-yield species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.